molecular formula C24H22N2O4 B12833486 Fmoc-L-Phe(2-NH2)-OH

Fmoc-L-Phe(2-NH2)-OH

Cat. No.: B12833486
M. Wt: 402.4 g/mol
InChI Key: HTOAAPJJIYWRPF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Phe(2-NH2)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Phe(2-NH2)-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions usually involve dissolving the reactants in an organic solvent like dimethylformamide (DMF) and stirring at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Phe(2-NH2)-OH undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The Fmoc group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.

    Substitution: The Fmoc group can be removed using piperidine in DMF.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Deprotected amino acids and peptides.

Scientific Research Applications

Chemistry

Fmoc-L-Phe(2-NH2)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of Fmoc-L-Phe(2-NH2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phe-OH: Similar to Fmoc-L-Phe(2-NH2)-OH but without the amino group on the phenyl ring.

    Boc-L-Phe(2-NH2)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    Cbz-L-Phe(2-NH2)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness

This compound is unique due to the presence of the Fmoc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups like Boc and Cbz.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-3-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H22N2O4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

HTOAAPJJIYWRPF-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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